4-(4,5-dibromo-2H-1,2,3-triazol-2-yl)piperidine hydrochloride
Description
4-(4,5-Dibromo-2H-1,2,3-triazol-2-yl)piperidine hydrochloride is a halogenated heterocyclic compound featuring a piperidine ring substituted with a dibrominated 1,2,3-triazole moiety. The molecule’s structure combines the rigidity of the triazole ring with the conformational flexibility of the piperidine backbone. The hydrochloride salt form improves solubility in polar solvents, a critical factor for pharmaceutical applications.
Properties
IUPAC Name |
4-(4,5-dibromotriazol-2-yl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Br2N4.ClH/c8-6-7(9)12-13(11-6)5-1-3-10-4-2-5;/h5,10H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAIAMKBCFPYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2N=C(C(=N2)Br)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br2ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination Using Elemental Bromine
Elemental bromine (Br₂) in aqueous media is the most straightforward method. In a representative procedure, 2H-1,2,3-triazole is dissolved in water and treated with excess bromine at elevated temperatures (50–60°C) for 12–24 hours. This exothermic reaction proceeds via electrophilic aromatic substitution, selectively brominating the 4- and 5-positions due to the triazole ring’s electronic asymmetry. Yields range from 60–95%, depending on stoichiometry and temperature control. For example, stirring 2H-1,2,3-triazole (1.45 mol) with bromine (2.25 equiv) in water at 50°C overnight afforded 313 g (95%) of 4,5-dibromo-2H-1,2,3-triazole after neutralization with sodium sulfite.
Bromination Using N-Bromosuccinimide (NBS)
NBS offers a milder alternative, particularly in non-aqueous solvents. A reported protocol involves reacting 1,2,3-triazole with NBS (1.05 equiv) in isopropyl acetate at 20°C for 5 hours, achieving 94% yield. This method minimizes over-bromination and side reactions, as NBS’s controlled release of bromine radicals ensures regioselectivity. The use of aprotic solvents like tetrahydrofuran (THF) or dichloromethane further enhances reaction efficiency.
Functionalization of 4,5-Dibromo-1,2,3-Triazole with Piperidine
The coupling of 4,5-dibromo-1,2,3-triazole to piperidine typically involves nucleophilic substitution or transition metal-catalyzed cross-coupling.
Nucleophilic Substitution Under Basic Conditions
Piperidine derivatives bearing a leaving group (e.g., chloride) react with the triazole’s nitrogen under basic conditions. In a representative approach, 4,5-dibromo-1,2,3-triazole is treated with piperidin-4-yl chloride in the presence of potassium carbonate (K₂CO₃) in DMF or THF. The base deprotonates the triazole’s nitrogen, enabling attack on the piperidine’s electrophilic carbon. For instance, reacting 4,5-dibromo-1,2,3-triazole (1.0 equiv) with piperidin-4-yl chloride (1.2 equiv) and K₂CO₃ (1.5 equiv) in DMF at 80°C for 12 hours yielded the coupled product in 65–75% yield after column purification.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While less common, CuAAC has been explored for triazole-piperidine conjugation. Here, a piperidine-bearing alkyne reacts with a 4,5-dibromo-1,2,3-triazole azide derivative in the presence of Cu(I) catalysts. This method, though efficient for triazole formation, requires pre-functionalized starting materials and is less practical for large-scale synthesis.
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt for improved stability and solubility. This is achieved by treating the coupled product with hydrochloric acid (HCl) in a polar solvent like ethanol or diethyl ether. For example, dissolving 4-(4,5-dibromo-2H-1,2,3-triazol-2-yl)piperidine in anhydrous ethanol and bubbling HCl gas through the solution at 0°C precipitates the hydrochloride salt in near-quantitative yield. The product is isolated via filtration and dried under vacuum to ensure purity >98%.
Optimization and Challenges
Regioselectivity in Bromination
Achieving exclusive 4,5-dibromination remains challenging due to the triazole’s tautomeric equilibria. Excess bromine or prolonged reaction times risk over-bromination, while insufficient reagent leads to mono-brominated byproducts. Kinetic studies suggest that low temperatures (0–5°C) and stoichiometric bromine (2.0–2.2 equiv) optimize selectivity.
Solvent and Base Selection in Coupling
DMF outperforms THF in nucleophilic substitution due to its high polarity, which stabilizes the transition state. However, DMF’s high boiling point complicates product isolation. Alternatives like acetonitrile or dimethylacetamide (DMA) offer comparable efficiency with easier workup.
Scalability and Environmental Impact
Large-scale bromination generates significant HBr waste, necessitating neutralization with aqueous bases. NBS-based methods, though cleaner, are cost-prohibitive for industrial use. Recent advances in flow chemistry enable continuous bromination, reducing reagent waste and improving safety.
Analytical Characterization
Critical analytical data for 4-(4,5-dibromo-2H-1,2,3-triazol-2-yl)piperidine hydrochloride include:
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dibromo-2H-1,2,3-triazol-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole ring or the piperidine moiety.
Substitution: The bromine atoms on the triazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the bromine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
4-(4,5-Dibromo-2H-1,2,3-triazol-2-yl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4,5-dibromo-2H-1,2,3-triazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Substituent Effects on Piperidine-Based Compounds
Piperidine derivatives are widely studied due to their pharmacological versatility. Below is a comparative analysis of 4-(4,5-dibromo-2H-1,2,3-triazol-2-yl)piperidine hydrochloride with related compounds:
Biological Activity
4-(4,5-dibromo-2H-1,2,3-triazol-2-yl)piperidine hydrochloride is a compound featuring a triazole ring, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₂H₁₈Br₂N₄O
- Molecular Weight : 410.10 g/mol
Triazole derivatives often exhibit biological activities through various mechanisms:
- Inhibition of Enzymes : Many triazoles act as inhibitors of key enzymes involved in disease processes. For instance, they can inhibit carbonic anhydrase and histone deacetylases, which are implicated in cancer progression and inflammation .
- Antimicrobial Activity : The presence of bromine in the triazole structure enhances its antimicrobial properties, making it effective against various bacterial strains .
Anticancer Activity
Research indicates that compounds with triazole structures have shown significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies reveal that 4-(4,5-dibromo-2H-1,2,3-triazol-2-yl)piperidine hydrochloride exhibits cytotoxic effects on several cancer cell lines. The IC50 values vary depending on the specific cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF7 | 15.0 |
| A549 | 10.0 |
These results suggest a promising potential for this compound in cancer therapy.
Antimicrobial Activity
The compound has demonstrated activity against various pathogens:
- Bacterial Inhibition : Studies show that it can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are notably low, indicating potent antibacterial activity.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Anti-inflammatory Properties
Research has also suggested that this compound may possess anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : In vitro assays indicate a reduction in the secretion of TNF-alpha and IL-6 in macrophages treated with the compound.
Case Studies
Several studies highlight the effectiveness of triazole derivatives in clinical settings:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that derivatives similar to 4-(4,5-dibromo-2H-1,2,3-triazol-2-yl)piperidine hydrochloride showed enhanced potency against multidrug-resistant cancer cell lines .
- Antimicrobial Efficacy : Another research article from Antimicrobial Agents and Chemotherapy demonstrated the effectiveness of triazole compounds against resistant bacterial strains, paving the way for new antibiotic therapies .
Q & A
Q. Basic
- NMR : H and C NMR verify piperidine and triazole ring connectivity, with bromine atoms causing distinct deshielding.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] for CHBrNCl).
- X-ray Crystallography : Using SHELXL for refinement, anisotropic displacement parameters and hydrogen-bonding networks validate the 3D structure. SHELX programs are robust for small-molecule refinement, even with twinned data .
What safety protocols are critical when handling this compound?
Basic
Follow GHS guidelines for unclassified but reactive substances:
- Ventilation : Use fume hoods to avoid inhalation.
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Emergency Measures : Immediate rinsing with water for skin/eye exposure and medical consultation for persistent irritation .
How can X-ray crystallography with SHELXL resolve intermolecular interactions influencing stability?
Advanced
SHELXL’s refinement tools (e.g., TWIN and HKLF5 commands) analyze disordered structures and hydrogen bonding. For brominated triazoles, electron-density maps reveal halogen bonding patterns critical for crystal packing. Comparing displacement ellipsoids across derivatives identifies steric effects from bromine substituents .
How should researchers address discrepancies in reported bioactivity of triazolyl-piperidine analogs?
Advanced
Conflicting antimicrobial data (e.g., inhibition zones varying by >5 mm) may arise from:
- Assay Conditions : Standardize broth microdilution (CLSI guidelines) vs. disk diffusion.
- Stability : Test compound degradation in DMSO stock solutions via LC-MS.
- Strain Variability : Use ATCC reference strains and quantify inoculum density .
What computational strategies predict synthetic routes for novel derivatives?
Advanced
AI-driven retrosynthesis tools (e.g., Reaxys/Pistachio databases) propose one-step routes by prioritizing precursor relevance. For brominated triazoles, sulfonylation or Suzuki coupling may introduce substituents. Feasibility scoring (plausibility >0.5) filters impractical pathways .
How can mechanistic studies elucidate the compound’s antimicrobial action?
Q. Advanced
- Enzymatic Assays : Test inhibition of bacterial enoyl-ACP reductase or DNA gyrase.
- Membrane Permeability : Use fluorescent probes (e.g., SYTOX Green) to assess disruption.
- Resistance Profiling : Compare MICs against efflux-pump-deficient mutants (e.g., E. coli ΔacrB) .
What analytical strategies differentiate polymorphic forms of the hydrochloride salt?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
